1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

Catalog No.
S606679
CAS No.
27360-07-2
M.F
C14H24O5
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

CAS Number

27360-07-2

Product Name

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

IUPAC Name

1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2

InChI Key

RNNFCYZWIQZWQV-UHFFFAOYSA-N

SMILES

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO

Synonyms

divinyl acetal butyraldehyde polymers, poly(vinyl butyral), polyvinyl butyral, polyvinylbutyral, TPF 37, TPF-37

Canonical SMILES

CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO

Enhancing Functionality of Laminated Glass

Traditionally, PVB finds extensive use as the interlayer material in laminated glass for windshields, architectural panels, and solar panels []. However, research is ongoing to improve its functionality in these contexts. For instance, scientists are exploring methods to incorporate functional nanoparticles into PVB to enhance its properties like UV protection, self-cleaning abilities, and even heat insulation [].

Development of Novel Electrodes

The unique properties of PVB, such as good film-forming ability and chemical stability, have led to research on its application in developing novel electrodes. A study published in the journal Electrochimica Acta describes the creation of a solid-state reference electrode using a PVB membrane. This electrode exhibited promising stability and potential for use in decentralized chemical measurements, including wearable sensors [].

1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate is a chemical compound with the molecular formula C14H24O5C_{14}H_{24}O_{5} and a molecular weight of approximately 272.337 g/mol. This compound is characterized by its unique structure, which includes multiple reactive functional groups that make it suitable for various applications in chemical synthesis and material science. It is known for its moderate density of 1.083 g/mL at 25ºC and a boiling point of 166.1ºC at standard atmospheric pressure .

The chemical reactivity of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate can be attributed to the presence of both ethenol and ethenyl acetate moieties. These components allow the compound to participate in several types of reactions, including:

  • Esterification: The reaction between carboxylic acids and alcohols to form esters, which can yield various derivatives.
  • Polymerization: The ability to polymerize under appropriate conditions, leading to the formation of larger molecular structures that can be used in various industrial applications.
  • Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to regenerate its constituent alcohols and acids.

Synthesis of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate can be achieved through several methods:

  • Direct Ethenolysis: Reacting butane derivatives with ethenol and ethenyl acetate under controlled conditions can yield the desired compound.
  • Catalytic Processes: Utilizing acid or base catalysts can enhance the efficiency of the reaction, leading to higher yields.
  • Polymerization Techniques: Employing radical polymerization methods may also allow for the synthesis of this compound in a polymeric form.

The versatility of 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate lends itself to various applications:

  • Adhesives and Sealants: Its polymeric nature makes it suitable for use in adhesives and sealants in construction and automotive industries.
  • Coatings: Can be utilized in protective coatings due to its chemical stability and resistance properties.
  • Intermediate in Synthesis: Acts as a valuable intermediate in organic synthesis for producing other chemical compounds.

Interaction studies involving 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate focus on its behavior in different environments and with various reagents. These studies help elucidate its stability, reactivity, and potential toxicological effects when used in consumer products or industrial applications. Understanding these interactions is crucial for ensuring safety and efficacy in its applications .

Several compounds share structural similarities with 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethenyl AcetateC4H6O2Commonly used as an industrial solvent
Butyl AcrylateC7H12O2Known for its use in coatings and adhesives
Vinyl AcetateC4H6O2Widely used as a monomer for polymer production

Uniqueness of 1,1-Bis(ethenoxy)butane;ethenol;ethenyl acetate

What sets 1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate apart from similar compounds is its combination of multiple reactive sites that allow for diverse chemical transformations while maintaining stability under various conditions. This multifaceted reactivity makes it particularly valuable in both industrial applications and research settings.

Other CAS

27360-07-2

General Manufacturing Information

Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

Explore Compound Types